1-Quinoxalin-2-yl-piperidin-3-ol chemical properties and structure
1-Quinoxalin-2-yl-piperidin-3-ol chemical properties and structure
An In-depth Technical Guide to 1-Quinoxalin-2-yl-piperidin-3-ol: Structure, Properties, and Synthesis
Executive Summary
The fusion of a quinoxaline core with a piperidine moiety represents a cornerstone in modern medicinal chemistry, creating scaffolds with a vast spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of a specific derivative, 1-Quinoxalin-2-yl-piperidin-3-ol. While this exact molecule may be a novel entity with limited published data, this document serves as a predictive and instructional whitepaper for researchers and drug development professionals. By leveraging established chemical principles and extrapolating from closely related analogues, we will explore its chemical structure, predict its physicochemical properties, propose a robust synthetic pathway, and discuss its potential pharmacological applications. This guide is designed to be a foundational resource, enabling researchers to synthesize, characterize, and evaluate this promising heterocyclic compound.
Molecular Structure and Nomenclature
The structural architecture of 1-Quinoxalin-2-yl-piperidin-3-ol is a composite of two pharmacologically significant heterocycles. Understanding this architecture is key to predicting its behavior.
Structural Elucidation
The molecule consists of a bicyclic quinoxaline ring system where the C2 position is attached to the nitrogen atom of a 3-hydroxypiperidine ring.
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Quinoxaline Core: Also known as benzopyrazine, this is a fused aromatic system of a benzene ring and a pyrazine ring.[3] This planar, electron-deficient system is a privileged scaffold in drug discovery, known for its ability to intercalate with DNA and interact with various enzymatic targets.[1][4]
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3-Hydroxypiperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom and a hydroxyl group at the C3 position. The hydroxyl group introduces polarity and a hydrogen bond donor/acceptor site, significantly influencing solubility and potential biological interactions. The piperidine ring itself is a common feature in many CNS-active and other therapeutic agents.[5]
Stereochemistry
The carbon atom at the 3-position of the piperidine ring (C3) is a chiral center. Therefore, 1-Quinoxalin-2-yl-piperidin-3-ol can exist as a pair of enantiomers: (R)-1-(quinoxalin-2-yl)piperidin-3-ol and (S)-1-(quinoxalin-2-yl)piperidin-3-ol. For any therapeutic development, the synthesis and biological evaluation of individual enantiomers would be critical, as stereochemistry often dictates pharmacological activity and toxicity.
IUPAC Nomenclature
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Preferred IUPAC Name: 1-(Quinoxalin-2-yl)piperidin-3-ol
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CAS Number: A unique CAS number has not been definitively assigned in the public domain, suggesting its status as a novel or less-common research chemical. Related structures, such as 1-(Quinoxalin-2-yl)piperidin-3-amine, have assigned CAS numbers (e.g., 1421114-26-2).[6]
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value / Description | Rationale & References |
| Molecular Formula | C₁₃H₁₅N₃O | Derived from structural analysis. |
| Molecular Weight | 229.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a light yellow to brown crystalline solid. | Quinoxaline itself is a low-melting solid.[7] The introduction of the larger, polar substituent would raise the melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | The quinoxaline core is hydrophobic, but the hydroxyl group on the piperidine ring will enhance solubility in polar protic solvents compared to non-hydroxylated analogs. Quinoxaline is soluble in alcohol.[7] |
| Predicted pKa | ~7.5 - 8.5 | The piperidine nitrogen is basic. This value is an estimate based on typical secondary amines within heterocyclic systems, though slightly reduced by the electron-withdrawing effect of the attached quinoxaline ring. |
| Predicted LogP | 1.5 - 2.5 | This value suggests moderate lipophilicity, balancing the aromatic quinoxaline system with the polar hydroxyl group. Quinoxaline has a LogP of 1.3.[8] |
Synthesis and Reactivity
The logical and most common approach to synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Workflow
The synthesis involves the coupling of a halogenated quinoxaline precursor with 3-hydroxypiperidine. 2-Chloroquinoxaline is a commercially available and reactive starting material. The reaction proceeds via the displacement of the chloride ion by the nucleophilic nitrogen of the piperidine ring.
Caption: Proposed synthetic workflow for 1-Quinoxalin-2-yl-piperidin-3-ol.
Experimental Protocol: SNAr Coupling
This protocol is a self-validating system, including steps for reaction, monitoring, and purification.
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoxaline (1.0 eq), 3-hydroxypiperidine (1.1 eq), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Causality: Using a slight excess of the piperidine ensures the complete consumption of the limiting reagent, 2-chloroquinoxaline. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve the reactants.
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Reaction Execution:
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The disappearance of the 2-chloroquinoxaline spot and the appearance of a new, more polar product spot indicates reaction progression.
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Workup and Extraction:
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Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude material using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity, will effectively separate the product from any unreacted starting materials or byproducts.
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Characterization:
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Collect the pure fractions, combine, and evaporate the solvent to yield 1-Quinoxalin-2-yl-piperidin-3-ol. Confirm the structure and purity using NMR, Mass Spectrometry, and FT-IR.
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Chemical Reactivity
The molecule possesses three primary sites for further chemical modification:
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Quinoxaline Nitrogens: The nitrogen atoms in the pyrazine ring are weakly basic and can be quaternized or oxidized to form N-oxides, which are themselves valuable synthetic intermediates.[9]
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Piperidine Nitrogen: The lone pair on the piperidine nitrogen is basic and can participate in acid-base reactions.
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Piperidine Hydroxyl Group: The secondary alcohol is a versatile functional group that can be oxidized to the corresponding ketone (1-(quinoxalin-2-yl)piperidin-3-one), or undergo esterification or etherification reactions to generate a library of derivatives.
Anticipated Spectroscopic Data
Characterization of the final compound would rely on standard spectroscopic methods. The expected data, based on analysis of similar structures, are as follows:
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Quinoxaline Protons: Aromatic protons would appear in the downfield region, typically between δ 7.5 and 8.5 ppm.
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Piperidine Protons: Aliphatic protons on the piperidine ring would appear in the upfield region, generally between δ 1.5 and 4.5 ppm. The protons on the carbon adjacent to the ring nitrogen (C2 and C6) would be the most downfield of the aliphatic signals. The proton on the carbon bearing the hydroxyl group (C3) would also show a distinct shift.
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Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR:
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Quinoxaline Carbons: Aromatic and heterocyclic carbons would resonate in the δ 120-160 ppm range.
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Piperidine Carbons: Aliphatic carbons would be found in the upfield region, typically δ 20-70 ppm. The carbon attached to the hydroxyl group would be in the δ 60-70 ppm range.
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Mass Spectrometry (ESI+):
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The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 230.12.
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FT-IR (KBr Pellet or ATR):
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A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.
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Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
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Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
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Characteristic C=N and C=C stretching vibrations from the quinoxaline ring in the 1500-1650 cm⁻¹ region.[4][10]
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A C-O stretching vibration around 1050-1150 cm⁻¹.
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Pharmacological Context and Potential Applications
The quinoxaline scaffold is a "privileged" structure in drug discovery, with derivatives exhibiting a remarkable range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][11][12] The combination with a piperidine ring, a common motif in CNS-active drugs, further broadens the potential therapeutic applications.[5][13]
Potential Therapeutic Targets
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Anticancer: Many quinoxaline derivatives function as anticancer agents through mechanisms like DNA intercalation or the inhibition of key enzymes such as tyrosine kinases.[14][15][16] The planar quinoxaline ring is well-suited for slotting between DNA base pairs, disrupting replication and transcription.
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Antimicrobial: The scaffold is present in several antibiotics.[2][17] Novel derivatives are actively being investigated as agents to combat drug-resistant bacteria and fungi.[18]
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Antiviral/Anti-HIV: Certain quinoxaline derivatives have shown potent activity against viruses, including HIV, by inhibiting viral enzymes like reverse transcriptase.[9]
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CNS Disorders: The inclusion of the piperidine moiety suggests potential for interaction with CNS targets. Quinoxaline derivatives have been investigated as antagonists for NMDA and AMPA receptors, which are implicated in various neurological disorders.[19]
Caption: Potential pharmacological pathways for quinoxaline-based compounds.
Safety and Handling
As a novel research chemical, 1-Quinoxalin-2-yl-piperidin-3-ol lacks specific toxicology data. Therefore, it must be handled with the appropriate precautions for an unknown substance.
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.
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Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
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Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. PubChem. Available at: [Link]
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EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. Available at: [Link]
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